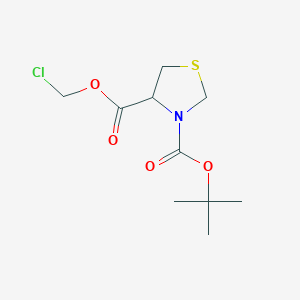
4-Bromo-3-(ethylsulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(ethylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9BrO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethylsulfanyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(ethylsulfanyl)benzoic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(ethylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield 4-Bromo-3-(ethylsulfinyl)benzoic acid or 4-Bromo-3-(ethylsulfonyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(ethylsulfanyl)benzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Bromo-3-(ethylsulfanyl)benzoic acid include:
4-Bromo-3-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Bromo-3-(ethylsulfinyl)benzoic acid: An oxidized form of the ethylsulfanyl group.
4-Bromo-3-(ethylsulfonyl)benzoic acid: A further oxidized form of the ethylsulfanyl group.
Uniqueness
The presence of the ethylsulfanyl group in this compound provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and useful in various research applications .
Eigenschaften
Molekularformel |
C9H9BrO2S |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
4-bromo-3-ethylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9BrO2S/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
CSSGDOOMUGJGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CC(=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)




methanol](/img/structure/B13189260.png)






